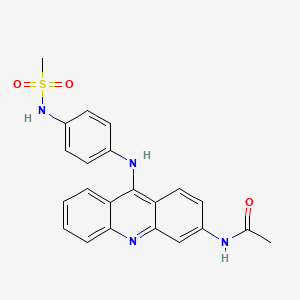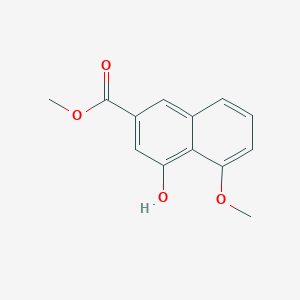
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound characterized by a long alkyl chain attached to a tetrahydronaphthalene core. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 1-decylundecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The alkyl chain can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, sulfonates, or other electrophiles can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through hydrophobic interactions. The long alkyl chain allows the compound to embed itself within lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The tetrahydronaphthalene core may also interact with specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, (1-decylundecyl)-: Similar in structure but lacks the aromatic tetrahydronaphthalene core.
Decyl glucoside: Contains a decyl chain but is a glucoside rather than a hydrocarbon.
Uniqueness
5-(1-Decylundecyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a long alkyl chain and a tetrahydronaphthalene core, which imparts distinct physical and chemical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
56282-45-2 |
|---|---|
Fórmula molecular |
C31H54 |
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
5-henicosan-11-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C31H54/c1-3-5-7-9-11-13-15-17-22-28(23-18-16-14-12-10-8-6-4-2)31-27-21-25-29-24-19-20-26-30(29)31/h21,25,27-28H,3-20,22-24,26H2,1-2H3 |
Clave InChI |
NOSJHDYQBWFGSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCCCC)C1=CC=CC2=C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)




![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)

